alpha-L-Sorbopyranose alpha-L-Sorbopyranose Alpha-L-sorbopyranose is a L-sorbopyranose. It is an enantiomer of an alpha-D-sorbopyranose.
L-Sorbose is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 470-15-5
VCID: VC17165113
InChI: InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1
SMILES:
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

alpha-L-Sorbopyranose

CAS No.: 470-15-5

Cat. No.: VC17165113

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

alpha-L-Sorbopyranose - 470-15-5

Specification

CAS No. 470-15-5
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1
Standard InChI Key LKDRXBCSQODPBY-BGPJRJDNSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)(CO)O)O)O)O
Melting Point 165 °C

Introduction

Chemical Identity and Structural Features

alpha-L-Sorbopyranose (CAS 470-15-5) is a monosaccharide with the molecular formula C6H12O6\text{C}_6\text{H}_{12}\text{O}_6 and a molecular weight of 180.156 g/mol . Its IUPAC name, (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol, reflects its pyranose ring structure and stereochemistry . The compound exists predominantly in the α-anomeric configuration, with nuclear magnetic resonance (NMR) studies confirming the 2C5_5 chair conformation in crystalline forms .

Stereochemical Configuration

The pyranose ring adopts a chair conformation with axial hydroxyl groups at C2, C3, and C4, and an equatorial hydroxymethyl group at C5 . This arrangement influences its reactivity and intermolecular interactions, as evidenced by extensive hydrogen-bonding networks in crystalline derivatives .

Physicochemical Properties

While melting and boiling points remain uncharacterized, gas chromatography studies of its trimethylsilyl (TMS) derivatives reveal retention indices of 1854 on non-polar columns, aiding in analytical identification . The compound’s exact mass (180.063 Da) and PSA (110.38 Ų) further distinguish it from related hexoses .

Synthesis and Derivatization

Enzymatic Synthesis

Kojibiose phosphorylase (KPase) from Thermoanaerobacter brockii catalyzes the transfer of glucosyl units to L-sorbose, yielding novel oligosaccharides like α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose . This method leverages β-D-glucose-1-phosphate (β-G1P) as a donor, with product isolation via Toyopearl HW-40S chromatography .

Chemical Derivatization

1-Amino-1-deoxy-L-sorbose (L-sorbosamine), a bioactive derivative, is synthesized via phenylosazone formation followed by acid hydrolysis . In aqueous solution, this derivative exhibits an anomeric equilibrium dominated by α-pyranose (89.3%), with minor contributions from β-pyranose (3.7%) and furanose forms .

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR)

13C^{13}\text{C}-NMR of glucosyl-L-sorbose derivatives confirms (1→5) glycosidic linkages through characteristic shifts at 73.2 ppm (C5 of sorbose) and 100.1 ppm (anomeric carbon of glucose) . Similarly, 1H^1\text{H}-NMR of L-sorbosamine hydrochloride reveals axial proton coupling constants (J1,2J_{1,2} = 3.2 Hz) consistent with the 2C5_5 conformation .

X-ray Crystallography

Crystalline L-sorbosamine hydrochloride forms a hydrogen-bonded network featuring antidromic R76(14)R_7^6(14), R54(10)R_5^4(10), and R43(8)R_4^3(8) motifs, stabilizing the pyranose ring . Hirshfeld surface analysis highlights contributions from non-polar contacts (e.g., C–H∙∙∙Cl), accounting for 12.4% of intermolecular interactions .

Functional and Biological Properties

Digestive Stability

Oligosaccharides derived from alpha-L-sorbopyranose, such as glucosyl-sucrose, resist hydrolysis by α-glucosidases, glucoamylase, and cyclodextrin glucanotransferase (CGTase) . This stability contrasts with glucosyl-L-sorbose, which undergoes partial enzymatic cleavage , suggesting structure-dependent resistance.

Applications in Biotechnology

Low-Calorie Sweeteners

Rare sugar derivatives of alpha-L-sorbopyranose exhibit reduced caloric content while maintaining sweetness, positioning them as alternatives to sucrose . For instance, β-D-Fru-(2→1)-D-Tag, a tagatose-containing oligosaccharide, resists intestinal digestion (99.8% intact after 3 hours), prolonging its sensory impact .

Pharmaceutical Intermediates

L-sorbosamine serves as a precursor for glycoconjugates implicated in diabetes and cancer research . Its resistance to Maillard reactions, due to stable pyranose forms, makes it suitable for long-term storage in diagnostic reagents .

A 2024 study demonstrated the scalability of enzymatic sorbose oligomer production using immobilized KPase, achieving yields of 68% under optimized conditions . Computational docking models further revealed SacB’s preference for sorbose’s C2 and C5 hydroxyls during transfructosylation, guiding enzyme engineering efforts . Future research aims to enhance oligosaccharide yields via directed evolution and explore synergistic effects with probiotics.

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